molecular formula C10H6ClN3O B3239994 5-(6-Chloropyridazin-3-yl)nicotinaldehyde CAS No. 1425335-16-5

5-(6-Chloropyridazin-3-yl)nicotinaldehyde

Cat. No.: B3239994
CAS No.: 1425335-16-5
M. Wt: 219.63 g/mol
InChI Key: BVKDYRSWWUQQHQ-UHFFFAOYSA-N
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Description

5-(6-Chloropyridazin-3-yl)nicotinaldehyde: is an organic compound with the molecular formula C10H6ClN3O This compound is characterized by the presence of a chloropyridazinyl group attached to a nicotinaldehyde moiety It is a derivative of nicotinaldehyde, which is a formyl-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde typically involves the reaction of 6-chloropyridazine with nicotinaldehyde under specific conditions. The reaction may be catalyzed by a base or an acid, depending on the desired reaction pathway. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be scaled up by optimizing the reaction parameters and using industrial-grade reagents and equipment. The purification of the compound is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-(6-Chloropyridazin-3-yl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(6-Chloropyridazin-3-yl)nicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the interactions of aldehyde-containing molecules with biological macromolecules. It can be used to investigate enzyme-catalyzed reactions involving aldehydes .

Medicine: Its derivatives may exhibit biological activity against various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The chloropyridazinyl group may also contribute to the compound’s activity by interacting with specific binding sites on target molecules .

Comparison with Similar Compounds

    Picolinaldehyde (PA): Pyridine-2-carboxaldehyde.

    Nicotinaldehyde (NA): Pyridine-3-carboxaldehyde.

    Isonicotinaldehyde (IA): Pyridine-4-carboxaldehyde.

Comparison: 5-(6-Chloropyridazin-3-yl)nicotinaldehyde is unique due to the presence of both a chloropyridazinyl group and a nicotinaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. The chloropyridazinyl group enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(6-chloropyridazin-3-yl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-10-2-1-9(13-14-10)8-3-7(6-15)4-12-5-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKDYRSWWUQQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CN=CC(=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214645
Record name 3-Pyridinecarboxaldehyde, 5-(6-chloro-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425335-16-5
Record name 3-Pyridinecarboxaldehyde, 5-(6-chloro-3-pyridazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425335-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 5-(6-chloro-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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